(2,2,3,3-Tetrafluoropropoxy)acetyl chloride
Overview
Description
(2,2,3,3-Tetrafluoropropoxy)acetyl chloride is a chemical compound with the molecular formula C5H5ClF4O2. It has an average mass of 208.539 Da and a mono-isotopic mass of 207.991425 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 4 fluorine atoms, and 2 oxygen atoms . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Synthesis of Fluorinated Compounds
(2,2,3,3-Tetrafluoropropoxy)acetyl chloride serves as a key intermediate in the synthesis of fluorinated organic compounds. It is used to introduce fluoroalkoxy groups into organic molecules, enhancing their physical, chemical, and biological properties. For instance, it is involved in the synthesis of fluorinated arylethers, which are significant due to their unique electronic properties and potential applications in materials science and pharmaceutical chemistry (Doherty et al., 2003).
Supramolecular Chemistry
In supramolecular chemistry, this compound is utilized to modify molecules for enhanced intermolecular interactions. Weak hydrogen bonding and fluorous interactions in its derivatives have been studied to understand their assembly behavior and potential for creating novel supramolecular structures (Lu et al., 2017).
properties
IUPAC Name |
2-(2,2,3,3-tetrafluoropropoxy)acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF4O2/c6-3(11)1-12-2-5(9,10)4(7)8/h4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLQCBJRGIEDCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)OCC(C(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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